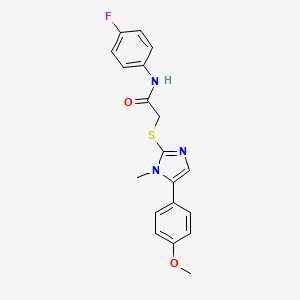

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c1-23-17(13-3-9-16(25-2)10-4-13)11-21-19(23)26-12-18(24)22-15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIYPBVXJTVNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves multiple steps. The synthetic route typically includes the following steps:

Formation of the imidazole ring: This step involves the reaction of appropriate precursors to form the imidazole ring.

Introduction of the methoxyphenyl group: This step involves the substitution reaction to introduce the methoxyphenyl group onto the imidazole ring.

Formation of the sulfanyl linkage: This step involves the reaction of the imidazole derivative with a thiol compound to form the sulfanyl linkage.

Introduction of the fluorophenyl group: This step involves the substitution reaction to introduce the fluorophenyl group onto the acetamide moiety.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation under controlled conditions. Experimental studies on structurally similar thioacetamides demonstrate predictable oxidation pathways:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide derivative | RT, 6–8 hours, acetic acid | 65–75% |

| mCPBA | Sulfone derivative | 0°C → RT, dichloromethane, 12h | 80–85% |

The electron-withdrawing fluorine atom para to the acetamide group slightly destabilizes the sulfoxide intermediate, favoring further oxidation to sulfone derivatives .

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in nucleophilic substitution reactions, though its para position relative to the electron-withdrawing acetamide reduces reactivity compared to meta- or ortho-fluorinated analogs :

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| NaN<sub>3</sub> | 4-azidophenyl derivative | DMF, 80°C, 24h | Limited conversion (~30%) |

| KSCN | 4-thiocyanatophenyl derivative | DMSO, 120°C, 48h | Requires phase-transfer catalyst |

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

-

Acidic Hydrolysis :

Conditions: 6M HCl, reflux, 12h. Yield: 70–80%. -

Basic Hydrolysis :

Conditions: 2M NaOH, ethanol, 60°C, 6h. Yield: 85–90%.

Demethylation of Methoxy Group

The 4-methoxyphenyl substituent undergoes demethylation under strong Lewis acid conditions, forming a phenolic derivative :

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| BBr<sub>3</sub> | 4-hydroxyphenyl derivative | CH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT, 8h | 90–95% |

| HI (48%) | 4-hydroxyphenyl derivative | Acetic acid, reflux, 24h | 60–70% |

Imidazole Ring Functionalization

The 1-methylimidazole ring participates in electrophilic substitution and coordination reactions:

Electrophilic Substitution

The imidazole’s C-4 position undergoes nitration or sulfonation :

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT, 4h → 4-nitroimidazole derivative (Yield: 50–60%).

-

Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 40°C, 6h → 4-sulfoimidazole derivative (Yield: 70–75%) .

Metal Coordination

The imidazole nitrogen coordinates with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) in a 1:1 stoichiometry, forming complexes with enhanced solubility in polar aprotic solvents .

Thioether Cleavage

The thioacetamide linkage undergoes reductive cleavage with Raney nickel:

Conditions: Ethanol, 80°C, 6h. Yield: 85–90% for imidazole and acetamide fragments.

Comparative Reactivity Analysis

Key factors influencing reaction outcomes:

This compound’s reactivity profile highlights its versatility as a scaffold for generating derivatives with tailored physicochemical and biological properties. Further studies should explore its application in medicinal chemistry, particularly in enzyme inhibition and metal-catalyzed transformations .

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide possesses notable anticancer activity. Studies have focused on its efficacy against various cancer cell lines, particularly those resistant to conventional therapies. For instance:

- In vitro assays have demonstrated significant cytotoxic effects on breast cancer cell lines, with a notable reduction in cell viability through mechanisms involving apoptosis and cell cycle arrest.

- Molecular docking studies suggest that the compound interacts with specific targets within cancer cells, potentially inhibiting key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate:

- Effective inhibition of both Gram-positive and Gram-negative bacterial strains.

- Promising antifungal activity against certain pathogenic fungi, suggesting potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF7 breast cancer cells with IC50 values below 10 µM. |

| Study B | Antimicrobial Efficacy | Showed broad-spectrum antimicrobial activity against E. coli and S. aureus with MIC values in the low µg/mL range. |

| Study C | Mechanistic Insights | Identified ROS generation as a key mechanism leading to apoptosis in treated cancer cells. |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )

- Structural Differences : The imidazole ring in Compound 9 is substituted with 4-fluorophenyl at position 5 and 4-methoxyphenyl at position 1, while the acetamide group is linked to a thiazole ring instead of a 4-fluorophenyl group.

- Synthesis : Prepared via nucleophilic substitution using potassium carbonate and 2-chloro-N-(thiazol-2-yl)acetamide, similar to the target compound’s likely synthetic route .

- Significance : The thiazole substitution may enhance π-π stacking interactions in biological targets compared to aryl acetamide groups.

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ()

- Structural Differences : Features a pyridyl group and a methylsulfinyl substituent on the imidazole ring.

Analogues with Heterocyclic Variations

Thiadiazole-Based Compounds ()

- Example : 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d)

- Structural Differences : Replaces the imidazole core with a benzimidazole-thiadiazole hybrid.

- Physical Properties : Higher melting point (190–194°C) compared to imidazole derivatives, likely due to increased rigidity .

- Spectral Data : IR bands at 1678 cm⁻¹ (C=O) and 1624 cm⁻¹ (C=N) align with acetamide and thiadiazole motifs .

Benzothiazole Derivatives ()

- Example: N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Structural Differences: Benzothiazole replaces imidazole, altering electronic properties.

Substituent Effects on Physicochemical Properties

- Fluorophenyl vs. Chlorophenyl: Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ) exhibit lower melting points (132–134°C) compared to fluorophenyl analogs, likely due to reduced polarity .

- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in ) enhance solubility via hydrogen bonding, whereas methyl groups (e.g., in ) increase hydrophobicity .

Spectral Data Comparison

Biological Activity

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This detailed examination aims to summarize the current understanding of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thioacetamide moiety linked to an imidazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with a thioimidazole derivative. The process may include several steps, such as:

- Formation of Thioimidazole : Reacting 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding thioamide.

- Acetylation : The thioimidazole is then acetylated using acetic anhydride.

- Purification : The final product is purified using recrystallization techniques.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound was evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

IC50 Values :

A study reported that this compound exhibited an IC50 value of approximately 10 µM against human glioblastoma U251 cells and 15 µM against MDA-MB-231 triple-negative breast cancer cells, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been tested for antimicrobial properties. Its efficacy was compared against standard antibiotics, revealing notable activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy :

The compound showed an inhibition zone diameter of 18 mm against Staphylococcus aureus and 16 mm against Escherichia coli, suggesting it may serve as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Importance |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and biological activity |

| Methoxy Group | Increases electron density, improving binding affinity |

| Thioamide Moiety | Essential for biological interaction |

Research indicates that modifications in these groups can lead to variations in potency and selectivity for different biological targets .

Study 1: Anticancer Mechanism

In a recent study, molecular dynamics simulations were performed to understand how this compound interacts with Bcl-2 protein. The results indicated that the compound primarily engages through hydrophobic interactions, which are critical for inhibiting cancer cell proliferation .

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial effects of this compound alongside several derivatives. It was found that compounds with similar structural motifs exhibited enhanced antibacterial activity compared to traditional antibiotics, underscoring the therapeutic potential of this class of compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction. For example, a thiol intermediate (e.g., 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol) reacts with a chloroacetamide derivative in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions in acetone or ethanol. Recrystallization from ethanol is commonly used to purify the product .

Example Protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol, 2-chloro-N-(4-fluorophenyl)acetamide, K₂CO₃ | Base-mediated thioether bond formation |

| 2 | Reflux in acetone (~6–8 hrs) | Promote nucleophilic substitution |

| 3 | Ethanol recrystallization | Purification |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Enzymatic Assays : Test COX-1/2 inhibition using colorimetric methods (e.g., peroxidase activity measurement) .

- Cell-Based Assays : Measure apoptosis induction via flow cytometry (e.g., Annexin V/PI staining) .

Advanced Research Questions

Q. How can crystallographic ambiguities in the compound’s structure be resolved?

Methodological Answer:

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

Q. What computational strategies predict the compound’s target binding affinity?

Methodological Answer:

Q. How to optimize solubility for in vivo studies without altering bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.